molecular formula C27H30Cl2O6 B12424215 Mometasone Furoate-d3

Mometasone Furoate-d3

Cat. No.: B12424215
M. Wt: 524.4 g/mol
InChI Key: WOFMFGQZHJDGCX-VNOPSDMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mometasone Furoate-d3 is a deuterium-labeled form of Mometasone Furoate, a synthetic corticosteroid. It is primarily used as an internal standard in mass spectrometry for the quantification of Mometasone Furoate. The deuterium labeling helps in distinguishing it from the non-labeled compound during analysis. Mometasone Furoate itself is known for its potent anti-inflammatory and anti-allergic properties and is used in the treatment of conditions such as asthma, allergic rhinitis, and various skin disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mometasone Furoate-d3 involves the incorporation of deuterium atoms into the Mometasone Furoate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol or deuterated chloroform as solvents in the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the high purity and consistency of the final product. The use of advanced techniques such as solid-phase extraction and high-performance liquid chromatography is common in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Mometasone Furoate-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of alcohols .

Scientific Research Applications

Mechanism of Action

Mometasone Furoate-d3, like its non-labeled counterpart, exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation or repression of various genes involved in inflammatory and immune responses. The primary molecular targets include cytokines, chemokines, and other inflammatory mediators. The pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and the activation of anti-inflammatory genes .

Comparison with Similar Compounds

Mometasone Furoate-d3 can be compared with other deuterium-labeled corticosteroids such as:

  • Fluticasone Propionate-d3
  • Budesonide-d3
  • Beclomethasone Dipropionate-d3

Uniqueness

This compound is unique due to its high potency and specific binding affinity to glucocorticoid receptors. Compared to other similar compounds, it has a higher anti-inflammatory activity and a lower systemic bioavailability, making it more effective for topical and inhalation therapies .

Properties

Molecular Formula

C27H30Cl2O6

Molecular Weight

524.4 g/mol

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate

InChI

InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1/i4D,5D,10D

InChI Key

WOFMFGQZHJDGCX-VNOPSDMHSA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)O[C@@]2([C@@H](C[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)Cl)O)C)C)C(=O)CCl)[2H]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C

Origin of Product

United States

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